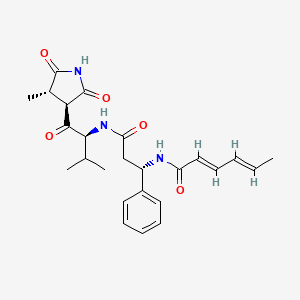

moiramide B

Description

This compound is a natural product found in Pseudomonas fluorescens with data available.

Properties

Molecular Formula |

C25H31N3O5 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

(2E,4E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide |

InChI |

InChI=1S/C25H31N3O5/c1-5-6-8-13-19(29)26-18(17-11-9-7-10-12-17)14-20(30)27-22(15(2)3)23(31)21-16(4)24(32)28-25(21)33/h5-13,15-16,18,21-22H,14H2,1-4H3,(H,26,29)(H,27,30)(H,28,32,33)/b6-5+,13-8+/t16-,18-,21+,22-/m0/s1 |

InChI Key |

WMLLJSBRSSYYPT-PQUJRENYSA-N |

Isomeric SMILES |

C/C=C/C=C/C(=O)N[C@@H](CC(=O)N[C@@H](C(C)C)C(=O)[C@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2 |

Canonical SMILES |

CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2 |

Synonyms |

moiramide B |

Origin of Product |

United States |

Foundational & Exploratory

Moiramide B: A Technical Guide to its Mechanism of Action as a Novel Acetyl-CoA Carboxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moiramide B is a naturally occurring pseudopeptidic pyrrolidinedione antibiotic with a potent and selective mechanism of action against a broad spectrum of bacteria.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its antibacterial effects. It primarily functions as a highly specific inhibitor of the bacterial acetyl-CoA carboxylase (ACC), a critical enzyme in the fatty acid biosynthesis pathway.[2][3][4][5][6][7][8] By targeting the carboxyltransferase (CT) component of ACC, this compound effectively halts the production of essential fatty acids, leading to bacterial growth inhibition and cell death.[2][3][5][6] This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying pathways and workflows.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a natural product isolated from Pseudomonas fluorescens, represents a promising class of antibiotics that target a highly conserved and essential pathway in bacteria: fatty acid synthesis.[4][9] Unlike many conventional antibiotics, this compound's target, the bacterial acetyl-CoA carboxylase (ACC), has a distinct structure from its mammalian counterpart, suggesting a favorable selectivity profile.[2] This guide aims to provide a comprehensive technical overview of the mechanism of action of this compound for researchers and professionals in the field of drug development.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary molecular target of this compound is the bacterial acetyl-CoA carboxylase (ACC), a multi-subunit enzyme that catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[5][7]

Targeting the Carboxyltransferase (CT) Subunit

This compound specifically inhibits the carboxyltransferase (CT) component of the ACC enzyme complex.[2][3][5][6] Crystallographic studies of this compound in complex with the Staphylococcus aureus CT have revealed the precise molecular interactions responsible for its inhibitory activity.[5]

Molecular Interactions and Binding Mode

The binding of this compound to the CT active site is characterized by a network of specific interactions:

-

Succinimide Head Group: The (4S)-methyl succinimide moiety of this compound is crucial for its activity. It binds within the oxyanion hole of the enzyme, with the molecule acting as an enol/enolate in its active form.[5][6]

-

Valine-Derived Sidechain: This hydrophobic sidechain occupies a corresponding hydrophobic pocket within the enzyme's active site, contributing to the binding affinity.[6]

-

β-Phenylalanine Fragment: This portion of the molecule enhances the binding affinity through the formation of additional hydrogen bonds with the target protein.[6]

-

Fatty Acid Tail: The unsaturated fatty acid tail of this compound is primarily involved in the transport of the molecule across the bacterial cell membrane and does not strongly interact with the enzyme itself.[5][6]

The inhibition of the carboxyltransferase reaction by this compound is competitive with respect to malonyl-CoA.[4]

Signaling Pathway: Disruption of Fatty Acid Biosynthesis

The inhibition of ACC by this compound has a direct and critical impact on the fatty acid biosynthesis pathway, which is essential for bacterial viability. This pathway is responsible for the production of fatty acids that are vital components of bacterial cell membranes and precursors for other essential molecules.

Quantitative Data

The antibacterial activity and enzyme inhibitory potency of this compound and its derivatives have been quantified in various studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Derivatives

| Compound | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli acrB MIC (µg/mL) |

| This compound (4) | 0.5 | 1 | 2 |

| Saturated Derivative (5) | 8 | 4 | 8 |

| Alkynyl Derivative (11) | 4 | 8 | 16 |

Data adapted from selected studies.[6]

Table 2: Enzyme Inhibition Data for this compound

| Enzyme | Target Organism | Inhibition Constant (Ki) | IC50 |

| Acetyl-CoA Carboxylase (ACC) | Escherichia coli | - | Nanomolar range |

| Carboxyltransferase (CT) | Staphylococcus aureus | - | - |

Specific Ki and IC50 values are reported in the low nanomolar range in various publications.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is employed to determine the MIC of this compound against various bacterial strains.

Protocol:

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial strains are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

The inhibitory activity of this compound against ACC is determined by measuring the incorporation of radiolabeled bicarbonate into acid-stable malonyl-CoA.

Protocol:

-

Reaction Mixture: A reaction mixture containing purified ACC enzyme, acetyl-CoA, ATP, MgCl2, and [14C]bicarbonate is prepared in a suitable buffer.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of acid.

-

Quantification: The amount of acid-stable radiolabeled product (malonyl-CoA) is quantified using liquid scintillation counting.

-

IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

X-ray Crystallography of this compound-Carboxyltransferase Complex

The three-dimensional structure of this compound bound to the carboxyltransferase subunit is determined by X-ray crystallography.

Protocol:

-

Protein Expression and Purification: The gene encoding the carboxyltransferase subunit is cloned and expressed in a suitable host (e.g., E. coli). The protein is then purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified protein is mixed with this compound and subjected to crystallization screening to obtain high-quality crystals.

-

Data Collection: The crystals are exposed to a synchrotron X-ray source, and diffraction data are collected.

-

Structure Determination: The crystal structure is solved using molecular replacement or other phasing methods.

-

Model Building and Refinement: An atomic model of the protein-ligand complex is built into the electron density map and refined to high resolution.

Conclusion

This compound represents a compelling new class of antibiotics with a well-defined mechanism of action targeting a crucial bacterial metabolic pathway. Its selective inhibition of the carboxyltransferase component of acetyl-CoA carboxylase provides a strong rationale for its development as a therapeutic agent. The detailed understanding of its molecular interactions with its target, supported by structural and biochemical data, offers a solid foundation for structure-activity relationship studies and the design of next-generation derivatives with improved potency and pharmacokinetic properties. This technical guide provides a comprehensive overview to aid researchers and drug developers in their efforts to combat the growing threat of antibiotic resistance.

References

- 1. Synthesis and biological evaluation of this compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of this compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00856A [pubs.rsc.org]

- 7. Compound | AntibioticDB [antibioticdb.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Moiramide B: A Deep Dive into its Function as a Bacterial Acetyl-CoA Carboxylase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Moiramide B is a naturally occurring peptide-polyketide hybrid compound that has garnered significant interest within the scientific community for its potent and selective inhibitory activity against bacterial acetyl-CoA carboxylase (ACC).[1][2] This enzyme catalyzes the first committed step in fatty acid biosynthesis, a crucial pathway for bacterial survival, making it an attractive target for the development of novel antibiotics.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

This compound was first isolated from a marine strain of Pseudomonas fluorescens and exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with some activity also reported against Gram-negative pathogens.[5][6] Its unique mode of action, targeting a key metabolic enzyme distinct from those targeted by many current antibiotics, presents a promising avenue for combating antibiotic resistance.[2][7]

Mechanism of Action: Targeting the Carboxyltransferase Component of ACC

Bacterial acetyl-CoA carboxylase is a multi-subunit enzyme complex responsible for the conversion of acetyl-CoA to malonyl-CoA. This process occurs in two distinct half-reactions catalyzed by two separate components: the biotin carboxylase (BC) and the carboxyltransferase (CT). This compound specifically inhibits the carboxyltransferase (CT) component of the bacterial ACC.[8][9]

The CT component itself is typically a heterotetramer composed of two alpha (AccA) and two beta (AccD) subunits.[10] Crystallographic studies of this compound in complex with the S. aureus CT have revealed that the inhibitor binds at the interface of the α and β subunits.[10][11] A key finding from these structural studies is that this compound binds in its enol/enolate form.[11][12] The pyrrolidinedione headgroup of this compound interacts with the oxyanion hole of the enzyme, a critical feature for catalysis, effectively blocking the binding of the natural substrate, carboxybiotin, and preventing the transfer of the carboxyl group to acetyl-CoA.[11][13] This competitive inhibition with respect to malonyl-CoA has been demonstrated with a reported K(i) value of 5 nM for the E. coli enzyme.[14]

dot

Caption: Mechanism of this compound inhibition of bacterial fatty acid synthesis.

Quantitative Data on this compound and Derivatives

The inhibitory potency of this compound and its synthetic derivatives has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) against the ACC enzyme and the minimum inhibitory concentration (MIC) against different bacterial strains are key parameters for evaluating their efficacy.

| Compound | Target Enzyme/Organism | IC50 (µM) | Reference |

| This compound | E. coli ACC Carboxyltransferase | 0.006 | [15] |

| This compound | S. aureus ACC Carboxyltransferase | Not explicitly stated, but potent inhibition demonstrated | [2] |

| This compound | Rat Liver ACC | >100 | [14] |

Table 1: IC50 Values of this compound against Acetyl-CoA Carboxylase.

| Compound | S. aureus | B. subtilis | E. coli | Reference |

| This compound | 8 µg/mL | 0.5 µg/mL | 8 µg/mL | [2][6] |

| Andrimid | 1 µg/mL | 0.1 µg/mL | 4 µg/mL | [16] |

| This compound Derivative 5 | 0.1 µg/mL (MIC90 against clinical isolates) | Not reported | Not reported | [2] |

Table 2: Minimum Inhibitory Concentration (MIC) Values of this compound and Related Compounds.

Experimental Protocols

Bacterial Acetyl-CoA Carboxylase (ACC) Carboxyltransferase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against the carboxyltransferase component of bacterial ACC. The assay often measures the reverse reaction for convenience.[17]

Materials:

-

Purified bacterial carboxyltransferase (CT) enzyme (AccA/AccD subunits)

-

Malonyl-CoA

-

Biocytin (as a biotin substitute)

-

Citrate synthase

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, malonyl-CoA, biocytin, citrate synthase, and DTNB in a 96-well microplate.

-

Add the test compound at various concentrations to the wells. Include a control with solvent only.

-

Initiate the reaction by adding the purified CT enzyme to each well.

-

The CT catalyzes the transfer of the carboxyl group from malonyl-CoA to biocytin, producing acetyl-CoA and carboxybiotin.

-

Citrate synthase then utilizes the newly formed acetyl-CoA and oxaloacetate (if added, or from the buffer) to produce citrate and Coenzyme A (CoA-SH).

-

The free thiol group of CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

The rate of the reaction is proportional to the CT activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the solvent control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

dot

Caption: Workflow for the ACC carboxyltransferase inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[5][6]

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Test compound (e.g., this compound) stock solution

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the test compound in the growth medium directly in the wells of a 96-well microplate.

-

Each well should contain a final volume of 100 µL.

-

Prepare a standardized bacterial inoculum in the growth medium.

-

Add an equal volume (100 µL) of the bacterial inoculum to each well of the microplate, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control well containing only the growth medium and the bacterial inoculum (no compound) and a negative control well with only the growth medium.

-

Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

-

The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD600).

dot

Caption: Workflow for the broth microdilution MIC assay.

Structure-Activity Relationship and Drug Development Potential

The modular structure of this compound, consisting of a pyrrolidinedione headgroup, an L-valine-derived β-ketoamide, a β-phenylalanine moiety, and an unsaturated fatty acid tail, has allowed for systematic synthetic modifications to explore its structure-activity relationship (SAR).[2][13]

-

Pyrrolidinedione Headgroup: This moiety is crucial for binding to the enzyme's active site, and modifications in this region often lead to a significant loss of activity.[11]

-

L-Valine and β-Phenylalanine Moieties: Variations in these amino acid-derived components can influence the binding affinity and antibacterial spectrum.[2]

-

Fatty Acid Tail: While initially thought to be primarily involved in cell penetration, recent studies suggest that the fatty acid tail also contributes to binding within a hydrophobic channel of the enzyme.[6][18] Modifications to this tail have led to derivatives with improved activity and altered antibacterial profiles.[2][19]

The high selectivity of this compound for bacterial ACC over its mammalian counterpart, coupled with its novel mechanism of action, makes it an attractive lead compound for the development of new antibiotics.[14] Further optimization of its structure to improve pharmacokinetic properties and broaden its antibacterial spectrum is an active area of research.

Conclusion

This compound represents a promising class of bacterial acetyl-CoA carboxylase inhibitors with significant potential for development as novel antibacterial agents. Its well-characterized mechanism of action, potent in vitro activity, and amenability to chemical modification provide a solid foundation for further research and drug discovery efforts. The detailed experimental protocols and data presented in this guide are intended to facilitate the work of researchers and drug development professionals in this important field.

References

- 1. rcsb.org [rcsb.org]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. integra-biosciences.com [integra-biosciences.com]

- 7. Crystal Structure of Carboxyltransferase from Staphylococcus aureus Bound to the Antibacterial Agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Insights into the methodology of acetyl-CoA carboxylase inhibition" by Mirela Tkalčić Čavužić, Brent A. Larson et al. [repository.lsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Crystal Structure of Carboxyltransferase from Staphylococcus aureus Bound to the Antibacterial Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Synthesis and biological evaluation of this compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis of the acetyl‐CoA carboxylase‐inhibiting antibiotic, andrimid in Serratia is regulated by Hfq and the LysR‐type transcriptional regulator, AdmX - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A high-throughput screening assay for the carboxyltransferase subunit of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5kdr - The crystal structure of carboxyltransferase from Staphylococcus Aureus bound to the antimicrobial agent this compound. - Experimental details - Protein Data Bank Japan [pdbj.org]

- 19. researchgate.net [researchgate.net]

Biological Activity Spectrum of Moiramide B Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moiramide B is a naturally occurring pseudopeptide-polyketide hybrid antibiotic with significant promise, particularly in an era of mounting antimicrobial resistance.[1][2] This technical guide provides an in-depth analysis of the biological activity spectrum of this compound against gram-positive bacteria. It consolidates available data on its mechanism of action, antimicrobial potency, and the experimental methodologies used for its evaluation. This compound demonstrates potent activity by selectively targeting a crucial bacterial metabolic pathway, making it an attractive candidate for further antibiotic development.[3]

Introduction

First identified in Pseudomonas fluorescens, this compound belongs to the pyrrolidinedione class of antibiotics.[1][4] Structurally, it is a modular compound composed of four key fragments: a pyrrolidinedione headgroup, an L-valine-derived β-ketoamide, a β-amino acid (β-phenylalanine), and an unsaturated fatty acid chain.[5][6] This unique structure underpins its novel mechanism of action, which distinguishes it from many commercially available antibiotics. This compound has demonstrated a notable spectrum of activity, with particularly strong inhibition of gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[4][7]

Mechanism of Action: Inhibition of Fatty Acid Synthesis

The primary molecular target of this compound is the bacterial acetyl-CoA carboxylase (ACC), a multi-subunit enzyme that catalyzes the first committed step in fatty acid biosynthesis.[8] Specifically, this compound inhibits the carboxyltransferase (CT) component of ACC.[5][9]

This inhibition is highly selective for the bacterial enzyme, which is structurally distinct from the multifunctional ACC found in humans, providing a favorable therapeutic window.[3] The pyrrolidinedione headgroup of this compound acts as an effective isostere for the enolate of biotin, a critical cofactor in the carboxyltransferase reaction.[5] By binding to the CT active site, this compound competitively inhibits the carboxylation of acetyl-CoA to malonyl-CoA, thereby halting the production of fatty acids essential for bacterial cell membrane construction and survival.[4][8] Resistance mutations induced by this class of compounds are consistently located in the carboxyltransferase subunits, further confirming this specific mechanism of action.[3]

Caption: Mechanism of action of this compound.

Biological Activity Spectrum: Quantitative Data

| Bacterial Species | Strain | MIC (µg/mL) | Notes |

| Staphylococcus aureus | Clinical Isolates | 0.1 (MIC⁹⁰) | Data for novel synthetic derivatives of this compound.[3] |

| Bacillus subtilis | Not Specified | "Strong Activity" | This compound shows potent activity against B. subtilis.[7] |

| Staphylococcus aureus | Not Specified | "Good Activity" | This compound shows good activity against S. aureus.[4] |

| Streptococcus pneumoniae | Not Specified | "Active" | This compound shows activity against S. pneumoniae.[4] |

Note: MIC⁹⁰ refers to the concentration required to inhibit the growth of 90% of the tested isolates.

Structure-Activity Relationship (SAR)

SAR studies have revealed the distinct roles of this compound's structural fragments:

-

Pyrrolidinedione Headgroup : Crucial for binding to the ACC enzyme and inhibiting its function.[5]

-

Peptide Core : The L-valine and β-phenylalanine units contribute to the specific orientation and binding within the enzyme's active site.[5][6]

-

Unsaturated Fatty Acid Tail : This lipophilic chain is essential for the compound's transport across the bacterial cell membrane to reach its intracellular target.[9][10] While variations in the tail can impact the overall antibacterial potency, likely by altering physicochemical properties, the core peptide and headgroup are primarily responsible for enzyme inhibition.[10][11]

Experimental Protocols

The determination of this compound's activity against gram-positive bacteria primarily relies on standardized antimicrobial susceptibility testing methods.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the MIC of an antimicrobial agent.[12][13]

-

Preparation of this compound Stock Solution : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions : In a 96-well microtiter plate, serial two-fold dilutions of the this compound stock solution are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB).[14] This creates a gradient of antibiotic concentrations across the wells. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

-

Bacterial Inoculum Preparation : The target gram-positive bacterial strain is cultured overnight. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[14]

-

Inoculation : Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension.

-

Incubation : The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

MIC Determination : After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.[12]

Caption: General workflow for MIC determination.

Conclusion

This compound represents a compelling class of antibiotics with a well-defined and selective mechanism of action against a vital bacterial pathway. Its demonstrated in vitro potency against clinically relevant gram-positive pathogens, such as S. aureus and B. subtilis, underscores its potential. The modular nature of its structure allows for synthetic derivatization, which has already yielded analogues with improved solubility and highly potent in vivo efficacy.[3][11] Further research and development focusing on this compound class could provide a much-needed novel therapeutic option to combat the growing threat of drug-resistant gram-positive infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of this compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal Structure of Carboxyltransferase from Staphylococcus aureus Bound to the Antibacterial Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Compound | AntibioticDB [antibioticdb.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.asm.org [journals.asm.org]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dickwhitereferrals.com [dickwhitereferrals.com]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Moiramide B: A Technical Guide to its Structure, Properties, and Antibacterial Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moiramide B, a naturally occurring peptide-polyketide hybrid, has garnered significant attention in the scientific community for its potent antibacterial activity. This technical guide provides an in-depth overview of this compound, focusing on its chemical structure, physicochemical properties, synthesis, and mechanism of action. Through a comprehensive review of published literature, this document consolidates key data into structured tables, details experimental protocols, and presents visual diagrams to elucidate its biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C₂₅H₃₁N₃O₅ and a molecular weight of 453.5 g/mol .[1] Its structure is characterized by four key fragments: a pyrrolidinedione headgroup, an L-valine-derived β-ketoamide, a β-amino acid (β-phenylalanine), and an unsaturated fatty acid tail. This modular structure is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for its formulation in potential therapeutic applications.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₁N₃O₅ | [1] |

| Molecular Weight | 453.5 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 188-190 °C | |

| Optical Rotation [α]D | -89.5 (c 0.5, MeOH) | |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The following tables summarize the characteristic Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data.

¹H NMR (500 MHz, CDCl₃) δ (ppm)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.35 - 7.25 | m | Phenyl-H | |

| 7.19 | d | 8.5 | NH |

| 6.95 | d | 8.8 | NH |

| 6.13 | dd | 15.1, 10.0 | CH=CH |

| 5.76 | d | 15.1 | CH=CH |

| 5.58 | dt | 15.0, 7.0 | CH=CH |

| 5.45 | m | CH-Ph | |

| 4.60 | dd | 8.8, 4.8 | Val-αH |

| 4.25 | m | Pyrrolidinedione-H | |

| 2.95 | m | Pyrrolidinedione-H | |

| 2.80 | dd | 15.5, 5.5 | β-CH₂ |

| 2.65 | dd | 15.5, 8.0 | β-CH₂ |

| 2.15 | m | Val-βH | |

| 1.75 | d | 6.8 | CH₃-CH= |

| 1.18 | d | 6.5 | Pyrrolidinedione-CH₃ |

| 0.95 | d | 6.8 | Val-γCH₃ |

| 0.90 | d | 6.8 | Val-γCH₃ |

¹³C NMR (125 MHz, CDCl₃) δ (ppm)

| Chemical Shift (ppm) | Assignment |

| 176.5, 175.8, 171.2, 169.5, 165.8 | C=O |

| 141.5, 138.2, 130.5, 129.0, 128.8, 127.2, 126.5 | Phenyl-C, C=C |

| 58.5 | Val-αC |

| 54.2 | CH-Ph |

| 48.5, 45.2 | Pyrrolidinedione-C |

| 41.8 | β-CH₂ |

| 31.5 | Val-βC |

| 19.2, 18.8 | Val-γCH₃ |

| 18.0 | CH₃-CH= |

| 14.5 | Pyrrolidinedione-CH₃ |

High-Resolution Mass Spectrometry (HRMS)

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 454.2336 | 454.2338 |

| [M+Na]⁺ | 476.2156 | 476.2159 |

Synthesis of this compound

The total synthesis of this compound has been achieved through various routes, often involving the coupling of the four key structural fragments. Below is a representative experimental protocol for a key coupling step in its synthesis.

Experimental Protocol: Peptide Coupling

This protocol describes the coupling of the β-phenylalanine-containing fragment with the valinyl-pyrrolidinedione moiety.

Materials:

-

(S)-3-((S)-3-methyl-1-((3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl)-1-oxobut-2-ylamino)-3-phenylpropanoic acid (1.0 eq)

-

(2E,4E)-hexa-2,4-dien-1-amine (1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of the carboxylic acid fragment in anhydrous DMF under an inert atmosphere, add HATU and DIPEA.

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the amine fragment to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[2] Its primary mechanism of action is the inhibition of the carboxyltransferase (CT) component of acetyl-CoA carboxylase (ACC), a key enzyme in bacterial fatty acid synthesis.[3][4][5]

Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several clinically relevant bacterial strains.

| Bacterial Strain | ATCC Number | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 29213 | 0.5 - 2 | [6] |

| Bacillus subtilis | 6633 | 0.25 - 1 | [2] |

| Escherichia coli | 25922 | 8 - 32 | [7] |

| Pseudomonas aeruginosa | 27853 | 16 - 64 | [8] |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Acetyl-CoA carboxylase (ACC) catalyzes the first committed step in fatty acid biosynthesis. In bacteria, ACC is a multi-subunit enzyme complex. This compound specifically targets the carboxyltransferase (CT) subunit, which is responsible for transferring a carboxyl group from biotin to acetyl-CoA to form malonyl-CoA. By inhibiting this crucial step, this compound disrupts the synthesis of fatty acids, which are essential components of the bacterial cell membrane, leading to bacterial cell death.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution (in DMSO)

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10⁵ CFU/mL)

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Include a positive control well (MHB with bacterial inoculum, no this compound) and a negative control well (MHB only).

-

Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

- 1. This compound | C25H31N3O5 | CID 11744644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal Structure of Carboxyltransferase from Staphylococcus aureus Bound to the Antibacterial Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Insights into the methodology of acetyl-CoA carboxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Effective Biocides against Pseudomonas aeruginosa Reveal New Mechanistic Insights Across Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Moiramide B: A Technical Guide to its Inhibition of Bacterial Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moiramide B, a naturally occurring pseudopeptide, presents a compelling avenue for novel antibiotic development through its targeted inhibition of bacterial fatty acid synthesis. This technical guide delineates the mechanism, quantitative inhibitory profile, and experimental methodologies associated with this compound's antibacterial activity. By specifically targeting the carboxyltransferase component of acetyl-CoA carboxylase (ACC), an enzyme essential for bacterial cell membrane biosynthesis, this compound offers a distinct mechanism of action compared to many clinically used antibiotics. This document provides a consolidated resource for researchers engaged in the exploration and development of new antibacterial agents targeting fatty acid biosynthesis.

Introduction

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Bacterial fatty acid synthesis (FASII) is an attractive target for new antibiotics as it is essential for bacterial viability and distinct from the corresponding pathway in mammals.[1][2] this compound, a natural product isolated from marine bacteria such as Pseudomonas fluorescens, has emerged as a potent inhibitor of this pathway.[3][4][5] This pseudopeptidic pyrrolidinedione antibiotic demonstrates broad-spectrum activity, particularly against Gram-positive bacteria.[6][7] Its mode of action involves the specific inhibition of acetyl-CoA carboxylase (ACC), the enzyme responsible for the first committed step in fatty acid biosynthesis.[3][8][9] This guide provides an in-depth overview of the biochemical and microbiological aspects of this compound's inhibitory action.

Mechanism of Action: Targeting Acetyl-CoA Carboxylase

The bacterial acetyl-CoA carboxylase (ACC) is a multi-subunit enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical building block for fatty acid elongation.[8][10] The reaction occurs in two half-reactions catalyzed by two distinct components: biotin carboxylase (BC) and carboxyltransferase (CT). This compound specifically inhibits the carboxyltransferase (CT) reaction.[7][8]

Crystal structure analysis of this compound bound to the Staphylococcus aureus CT has revealed that the compound binds as an enol/enolate.[3][9] The (4S)-methyl succinimide moiety of this compound interacts with the oxyanion holes of the enzyme, indicating that an anionic enolate is the active form of the inhibitor.[3][9] This interaction competitively inhibits the binding of the carboxylated biotin prosthetic group to the CT active site, thereby halting the production of malonyl-CoA and disrupting fatty acid synthesis. Resistance mutations to this compound and its derivatives have been exclusively located in the carboxyltransferase subunits of the bacterial ACC, further confirming this as the specific molecular target.[8][11][12]

Signaling Pathway Diagram

Caption: this compound's inhibition of bacterial fatty acid synthesis.

Quantitative Inhibitory Data

This compound exhibits potent inhibitory activity against bacterial ACC and demonstrates antibacterial efficacy against a range of bacteria. The following tables summarize the reported quantitative data for this compound and a related derivative.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target Enzyme | Source Organism | IC50 (nM) | Reference |

| This compound | Carboxyltransferase (CT) | E. coli | 6 | [13] |

| This compound | Acetyl-CoA Carboxylase (ACC) | E. coli | < 5 | [13] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Bacillus subtilis | Strong Activity | [6] |

| This compound | Staphylococcus aureus | Lower Activity | [6] |

| This compound | Escherichia coli | Weaker Activity | [6] |

| This compound | Staphylococcus aureus (clinical isolates) | MIC90: 0.1 | [11][12] |

| This compound | Streptococcus pneumoniae | Broad Spectrum | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key assays used to characterize the activity of this compound.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay measures the enzymatic activity of ACC in the presence and absence of an inhibitor.

Principle: The activity of ACC can be determined by measuring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into acid-stable malonyl-CoA.

Protocol:

-

Enzyme Preparation: Purify the multi-subunit ACC from the desired bacterial strain (e.g., E. coli or S. aureus) using standard chromatographic techniques.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, acetyl-CoA, and the purified ACC enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound (or a control solvent) to the reaction mixtures.

-

Initiation: Start the reaction by adding [¹⁴C]HCO₃⁻.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by adding a strong acid (e.g., HCl), which also removes unincorporated [¹⁴C]HCO₃⁻ as [¹⁴C]CO₂.

-

Quantification: Measure the radioactivity of the acid-stable product (malonyl-CoA) using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (MIC Determination)

This assay determines the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Principle: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Bacterial Culture: Grow the test bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing this compound.

Structure-Activity Relationships

The modular structure of this compound, consisting of a pyrrolidinedione headgroup, an L-valine-derived β-ketoamide, a β-amino acid (S)-β-phenylalanine, and an unsaturated fatty acid side chain, has been the subject of synthetic variation to explore structure-activity relationships (SAR).[3][8][11]

-

Pyrrolidinedione Headgroup: The (4S)-methyl group on the pyrrolidinedione moiety is critical for activity. Its removal or modification leads to a significant loss of inhibitory potency.[3]

-

Fatty Acid Tail: While initially thought to be primarily for cell entry, recent studies suggest the sorbic acid unit of the fatty acid tail contributes to binding at the ACC active site.[3][6][9] Variations in this tail can influence the antibacterial spectrum and potency.[6][8]

-

Internal Moieties: Modifications to the (S)-β-phenylalanine and L-valine-derived β-ketoamide subunits have also been explored, leading to derivatives with improved activity against Gram-positive bacteria.[11]

Conclusion and Future Directions

This compound represents a promising class of antibiotics with a validated and specific mechanism of action against a crucial bacterial metabolic pathway. Its potent inhibition of the carboxyltransferase component of acetyl-CoA carboxylase provides a clear rationale for its antibacterial activity. The available quantitative data and detailed experimental protocols offer a solid foundation for further research and development.

Future efforts in this area could focus on:

-

Lead Optimization: Leveraging the known SAR to design and synthesize novel this compound analogs with improved pharmacokinetic and pharmacodynamic properties, including enhanced activity against Gram-negative bacteria.

-

Combination Therapies: Investigating the synergistic potential of this compound with other classes of antibiotics.

-

Resistance Mechanisms: Further elucidating the molecular basis of resistance to this compound to anticipate and overcome potential clinical challenges.

The continued exploration of this compound and its derivatives holds significant promise for the development of next-generation antibiotics to combat the growing threat of multidrug-resistant bacteria.

References

- 1. Inhibiting bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Crystal Structure of Carboxyltransferase from Staphylococcus aureus Bound to the Antibacterial Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oipub.com [oipub.com]

- 13. pubs.acs.org [pubs.acs.org]

Crystal Structure of Moiramide B Bound to Carboxyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of moiramide B bound to the carboxyltransferase (CT) domain of acetyl-CoA carboxylase (ACC), a critical enzyme in bacterial fatty acid synthesis. Understanding this interaction at a molecular level is pivotal for the development of novel antibiotics targeting this essential pathway. This compound, a natural product, demonstrates broad-spectrum antibacterial activity by inhibiting this enzyme.[1][2][3][4]

Structural and Inhibition Data

The following tables summarize the key quantitative data from crystallographic and inhibition studies of this compound and its derivatives in complex with carboxyltransferase, primarily from Staphylococcus aureus.

Table 1: Crystallographic Data for this compound-Carboxyltransferase Complex

| Parameter | Value | Reference |

| PDB ID | 5KDR | [4] |

| Organism | Staphylococcus aureus | [2] |

| Resolution | 2.6 Å | [2][3] |

| Method | X-ray Diffraction | [2] |

Table 2: In Vitro Inhibition Data for this compound and Derivatives

| Compound | Target Organism/Enzyme | IC50 | MIC (μg/mL) | Reference |

| This compound | S. aureus Carboxyltransferase | Not explicitly stated in provided results | - | |

| This compound | S. aureus | - | Highly active | [3][5] |

| This compound | B. subtilis | - | Highly active | [3][5] |

| This compound | E. coli acrB | - | Highly active | [3][5] |

| Saturated this compound Derivative | S. aureus, B. subtilis, E. coli acrB | - | 4-16 fold higher than this compound | [3] |

| Alkynyl this compound Derivative | S. aureus, B. subtilis, E. coli acrB | - | Increased compared to this compound | [3] |

Mechanism of Action and Binding Interaction

The crystal structure reveals that this compound binds at the interface of the α and β subunits of the carboxyltransferase heterotetramer.[2] A significant finding from the structural analysis is that this compound binds in its enol or enolate form.[2][3] This conformation is crucial for its inhibitory activity.

The key interactions are as follows:

-

Pyrrolidinedione Headgroup: This moiety is a critical component for binding, acting as an isostere for the enolate of biotin.[2] It inserts into the oxyanion hole of the enzyme, forming crucial hydrogen bonds.[3][5]

-

L-Valine-Derived β-Ketoamide: The valine side chain of this fragment occupies a hydrophobic pocket within the enzyme's active site.[3]

-

β-Phenylalanine Fragment: This part of the molecule contributes to the binding affinity by forming additional hydrogen bonds with the enzyme.[3]

-

Unsaturated Fatty Acid Tail: Structural and activity studies indicate that this lipophilic tail does not engage in strong interactions with the enzyme itself but is essential for transporting the molecule across the bacterial cell membrane.[3][6]

The following diagram illustrates the proposed mechanism of inhibition based on the crystal structure.

References

- 1. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure of Carboxyltransferase from Staphylococcus aureus Bound to the Antibacterial Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of this compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00856A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Natural Product Origins of Moiramides A, B, and C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural product origins, biosynthesis, and biological activity of moiramides A, B, and C. These compounds, members of the peptide-polyketide hybrid family, have garnered significant interest within the scientific community due to their potent antibacterial properties. This document summarizes key quantitative data, outlines experimental protocols for their isolation and characterization, and visualizes their biosynthetic and inhibitory pathways.

Source Organism and Isolation

Moiramides A, B, and C are secondary metabolites produced by a marine isolate of the bacterium Pseudomonas fluorescens[1][2][3]. These compounds are often isolated alongside the structurally related andrimid. The production of moiramides is typically achieved through solid agar cultivation of the bacterium, followed by extraction and chromatographic purification of the metabolites.

Fermentation and Extraction Protocol

A general protocol for the production and extraction of moiramides from Pseudomonas fluorescens is as follows:

-

Cultivation: Pseudomonas fluorescens is cultured on a suitable solid agar medium. The specific composition of the medium and the incubation conditions (temperature, duration) are optimized to maximize the production of the desired metabolites.

-

Extraction: The agar medium containing the bacterial culture is exhaustively extracted with an organic solvent, typically ethyl acetate or a mixture of dichloromethane and methanol. This process transfers the organic-soluble metabolites, including the moiramides, from the agar into the solvent.

-

Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of compounds.

Purification Protocol

The crude extract is subjected to a series of chromatographic steps to isolate the individual moiramides:

-

Initial Fractionation: The crude extract is often first fractionated using techniques like vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the moiramides are then purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient elution system, often involving water and acetonitrile or methanol, to separate moiramide A, B, and C from each other and from other co-metabolites.

-

Purity Assessment: The purity of the isolated moiramides is assessed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The chemical structures of moiramides A, B, and C have been elucidated through a combination of spectroscopic techniques[1]. These methods provide detailed information about the connectivity of atoms and the stereochemistry of the molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework of the molecules.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compounds. Fragmentation patterns observed in MS/MS experiments help to confirm the sequence of the peptide and polyketide moieties.

Quantitative Data

While specific yields can vary depending on the fermentation conditions, the following tables summarize the key structural and biological activity data for the moiramides.

Table 1: Physicochemical Properties of Moiramides

| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Features |

| Moiramide A | C₂₉H₄₁N₃O₅ | 527.65 | Pyrrolidinedione headgroup, L-valine-derived β-ketoamide, β-phenylalanine, unsaturated fatty acid chain. |

| Moiramide B | C₂₉H₃₉N₃O₅ | 525.64 | Pyrrolidinedione headgroup, L-valine-derived β-ketoamide, β-phenylalanine, more unsaturated fatty acid chain than Moiramide A. |

| Moiramide C | C₂₉H₄₃N₃O₅ | 529.67 | Pyrrolidinedione headgroup, L-valine-derived β-ketoamide, β-phenylalanine, saturated fatty acid chain. |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Potent inhibition reported |

| Bacillus subtilis | Strong activity reported |

| Escherichia coli | Weaker activity reported |

Note: Comprehensive MIC values for Moiramide A and C are not as widely reported in the literature as for this compound.

Biosynthesis of Moiramides

The moiramides are synthesized through a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway[4]. This enzymatic assembly line is responsible for the stepwise condensation of amino acid and acyl-CoA building blocks.

The biosynthesis is proposed to proceed as follows:

-

The NRPS modules incorporate L-valine and glycine.

-

A PKS module extends the growing chain with acetate units (from malonyl-CoA).

-

The characteristic valinyl-succinimide headgroup is formed from the incorporated valine and glycine, along with malonyl-CoA[4].

-

The NRPS modules also incorporate β-phenylalanine.

-

The PKS modules are responsible for the synthesis of the variable unsaturated fatty acid tail.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound exerts its antibacterial effect by inhibiting bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in the fatty acid biosynthesis pathway[5][6][7]. ACC catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the primary building block for fatty acid synthesis. By inhibiting this enzyme, this compound effectively shuts down the production of essential fatty acids, leading to bacterial cell death. This mechanism of action is attractive for drug development as the bacterial ACC is structurally distinct from its human counterpart, suggesting a potential for selective toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ANDRIMID AND MOIRAMIDES A-C, METABOLITES PRODUCED IN CULTURE BY A MARINE ISOLATE OF THE BACTERIUM PSEUDOMONAS-FLUORESCENS - STRUCTURE ELUCIDATION AND BIOSYNTHESIS | UBC Chemistry [chem.ubc.ca]

- 4. This compound | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of this compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Moiramide B and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moiramide B is a naturally occurring peptide-polyketide hybrid compound with significant antibiotic activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2] Its unique mode of action involves the inhibition of bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid biosynthesis.[1][3][4] This novel mechanism makes this compound and its derivatives promising candidates for the development of new antibiotics to combat drug-resistant pathogens.

These application notes provide a comprehensive overview of the total synthesis of this compound and its derivatives, including detailed experimental protocols, quantitative biological data, and a visualization of its mechanism of action.

Data Presentation

The antibacterial activity of this compound and its synthesized derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The inhibitory activity against the target enzyme, acetyl-CoA carboxylase (ACC), is quantified by the half-maximal inhibitory concentration (IC50).

Table 1: Antibacterial Activity (MIC) of this compound and Selected Derivatives

| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | Reference |

| This compound | 1 | 1-2 | >64 | [2] |

| Tetrahydro this compound | 2 | 4 | >64 | [2] |

| Alkyne Derivative 11 | 8 | 16 | >64 | [2] |

| Phenyl Derivative 14a | 1 | 4 | >64 | [2] |

| p-Amino Phenyl Derivative 14e | 1 | 4 | >64 | [2] |

| p-Hydroxy Phenyl Derivative 14f | 1 | 4 | 32-64 | [2] |

Table 2: ACC Inhibitory Activity (IC50) of this compound

| Compound | Target Enzyme | IC50 (nM) | Reference |

| This compound | E. coli ACC | 6 | [3] |

Signaling Pathway and Mechanism of Action

This compound targets the carboxyltransferase (CT) subunit of the multi-subunit bacterial acetyl-CoA carboxylase (ACC). ACC catalyzes the first committed step in fatty acid biosynthesis, the conversion of acetyl-CoA to malonyl-CoA. This process involves two half-reactions carried out by the biotin carboxylase (BC) and carboxyltransferase (CT) subunits, with the biotin carboxyl carrier protein (BCCP) mediating the transfer of the carboxyl group. By inhibiting the CT subunit, this compound effectively blocks the production of malonyl-CoA, thereby halting fatty acid synthesis and ultimately leading to bacterial cell death.

References

- 1. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, function and selective inhibition of bacterial acetyl-coa carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Moiramide B Extraction and Purification from Pseudomonas fluorescens

Application Note

Moiramide B is a potent bacterial acetyl-CoA carboxylase (ACC) inhibitor with promising antibiotic properties.[1][2][3][4] This document provides a detailed protocol for the extraction and purification of this compound from solid cultures of Pseudomonas fluorescens. The methodology is based on established solvent extraction and chromatographic techniques. This protocol is intended for researchers, scientists, and drug development professionals engaged in natural product isolation and antibiotic discovery.

This compound, a peptide-polyketide hybrid, is a secondary metabolite produced by certain strains of Gram-negative bacteria, including marine isolates of Pseudomonas fluorescens.[1][5][6] Its mechanism of action involves the specific inhibition of the carboxyltransferase (CT) component of bacterial ACC, an essential enzyme in fatty acid biosynthesis.[2][4][7] This targeted inhibition makes this compound a subject of interest for the development of new antibacterial agents.

The following protocol outlines the steps for culturing the bacterium, extracting the crude secondary metabolites, and purifying this compound to a high degree of purity.

Experimental Protocols

Culture of Pseudomonas fluorescens

A marine isolate of Pseudomonas fluorescens is cultured on solid agar plates to promote the production of secondary metabolites, including this compound.[5]

Materials:

-

Marine isolate of Pseudomonas fluorescens

-

Nutrient agar medium suitable for Pseudomonas growth (e.g., King's B medium)

-

Sterile petri dishes

-

Incubator

Procedure:

-

Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Pour the sterile agar into petri dishes and allow them to solidify.

-

Inoculate the agar plates with a fresh culture of Pseudomonas fluorescens.

-

Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a period sufficient for bacterial growth and secondary metabolite production (typically 5-7 days).

Extraction of this compound

The crude extraction of this compound from the agar cultures is achieved using solvent extraction with ethyl acetate.[5]

Materials:

-

Cultured agar plates

-

Ethyl acetate (EtOAc)

-

Large beakers or flasks

-

Spatula

-

Rotary evaporator

Procedure:

-

After the incubation period, dice the agar from the culture plates into small pieces using a sterile spatula.

-

Transfer the agar pieces into a large beaker or flask.

-

Submerge the agar in ethyl acetate and allow it to soak for several hours to extract the secondary metabolites. This process should be repeated multiple times to ensure complete extraction.

-

Combine the ethyl acetate extracts and filter to remove any solid debris.

-

Concentrate the filtered extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The purification of this compound from the crude extract is performed using silica gel chromatography.

Materials:

-

Crude extract

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Prepare a silica gel column of appropriate size.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared silica gel column.

-

Elute the column with a solvent system of increasing polarity, for example, a stepwise gradient from 100% hexane to 100% ethyl acetate.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting fractions onto TLC plates, developing the plates in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Combine the fractions containing the pure this compound based on the TLC analysis.

-

Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification of this compound from 200 large petri dishes of Pseudomonas fluorescens culture.

| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |

| Crude Extraction | 200 Agar Plates | 5.2 g Crude Extract | - | ~5% |

| Silica Gel Chromatography | 5.2 g Crude Extract | 250 mg this compound | 4.8% (from crude) | >95% |

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

This compound Signaling Pathway

Caption: this compound inhibits the carboxyltransferase subunit of ACC.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of this compound derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00856A [pubs.rsc.org]

- 5. ANDRIMID AND MOIRAMIDES A-C, METABOLITES PRODUCED IN CULTURE BY A MARINE ISOLATE OF THE BACTERIUM PSEUDOMONAS-FLUORESCENS - STRUCTURE ELUCIDATION AND BIOSYNTHESIS | UBC Chemistry [chem.ubc.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Andrimid producers encode an acetyl-CoA carboxyltransferase subunit resistant to the action of the antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Moiramide B in In Vitro Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moiramide B is a naturally occurring broad-spectrum antibiotic with a unique mechanism of action, targeting the carboxyltransferase component of acetyl-CoA carboxylase (ACC), a critical enzyme in bacterial fatty acid synthesis.[1][2] This document provides detailed application notes and standardized protocols for the utilization of this compound in in vitro antibacterial susceptibility testing, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the carboxyltransferase (CT) subunit of acetyl-CoA carboxylase. This enzyme catalyzes the first committed step in the fatty acid biosynthesis pathway, which is essential for the integrity of the bacterial cell membrane. By binding to the CT subunit, this compound prevents the carboxylation of acetyl-CoA to malonyl-CoA, thereby disrupting the production of fatty acids and ultimately leading to bacterial cell death.[1][2] The specificity of this compound for the bacterial ACC enzyme over its human counterpart makes it an attractive candidate for antibiotic development.

Data Presentation: In Vitro Antibacterial Activity of this compound

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against key bacterial species.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 0.5 | [3] |

| Escherichia coli | acrB (efflux pump mutant) | 8 | [3] |

| Bacillus subtilis | Not specified | Strong activity reported | [4] |

| Gram-negative bacteria | General | Weaker activity reported | [4] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of this compound.

a. Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in broth)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35 ± 2°C)

-

Microplate reader (optional, for OD measurements)

-

Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)

-

Negative control (broth only)

-

Growth control (broth with inoculum)

b. Procedure:

-

Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL).

-

Prepare Bacterial Inoculum: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, the positive control, and the growth control wells. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. This can be confirmed by measuring the optical density at 600 nm (OD600) if a microplate reader is available.

Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed following the determination of the MIC.

a. Materials:

-

Results from the MIC assay

-

Sterile agar plates (e.g., Tryptic Soy Agar)

-

Sterile micropipettes and tips

-

Incubator (35 ± 2°C)

b. Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot from each well.

-

Plating: Spot-inoculate the aliquots onto a sterile agar plate. Be sure to label the spots corresponding to the concentrations from the MIC plate. Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

-

Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is typically observed as no colony growth or only a few colonies on the agar plate from the respective concentration spot.

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits the Carboxyltransferase (CT) subunit of Acetyl-CoA Carboxylase.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Compound | AntibioticDB [antibioticdb.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal Structure of Carboxyltransferase from Staphylococcus aureus Bound to the Antibacterial Agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Chemical Synthesis and Derivatization of the Moiramide B Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis and derivatization of moiramide B, a potent bacterial acetyl-CoA carboxylase (ACC) inhibitor. The protocols outlined below are intended to serve as a guide for researchers interested in exploring the therapeutic potential of this promising class of antibiotics.

Introduction

This compound is a naturally occurring pseudopeptidic pyrrolidinedione that exhibits significant antibacterial activity against a range of Gram-positive and some Gram-negative bacteria.[1][2] Its unique mode of action involves the inhibition of the carboxyltransferase (CT) subunit of acetyl-CoA carboxylase, a crucial enzyme in the fatty acid biosynthesis pathway.[3][4][5] This pathway is essential for bacterial survival, making it an attractive target for the development of novel antibiotics. The modular structure of this compound allows for synthetic modification, particularly of its fatty acid side chain, to improve its pharmacological properties and spectrum of activity.

Data Presentation

Table 1: Antibacterial Activity of this compound and its Derivatives

The following table summarizes the minimum inhibitory concentrations (MIC) of this compound and a selection of its synthetic derivatives against various bacterial strains. This data highlights the structure-activity relationships and the impact of modifications on antibacterial potency.

| Compound | Modification | S. aureus (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | E. coli (acrB mutant) (MIC in µg/mL) | Reference |

| This compound | Natural Product | 1-2 | 1 | 4 | [6] |

| 1 | Saturated fatty acid chain | 4-8 | 4 | 64 | [7] |

| 2 | Terminal alkyne on fatty acid chain | 4 | 4 | 16 | [7] |

| 3a | Phenyl-substituted alkyne | 1 | 2 | >64 | [7] |

| 3b | 4-Nitrophenyl-substituted alkyne | 2 | 4 | >64 | [7] |

| 3c | 4-Chlorophenyl-substituted alkyne | 2 | 4 | >64 | [7] |

| 3e | 4-Aminophenyl-substituted alkyne | 1 | 4 | >64 | [7] |

| 3f | 4-Hydroxyphenyl-substituted alkyne | 1 | 4 | 32-64 | [7] |

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process. The following is a representative protocol based on published synthetic routes.[8]

Materials:

-

(S)-2-Methyl-N-benzyloxysuccinimide

-

N-Boc-L-valine N-carboxyanhydride (Boc-Val-NCA)

-

Lithium hexamethyldisilazide (LiHMDS)

-

Trifluoroacetic acid (TFA)

-

(R)-β-Phenylalanine methyl ester hydrochloride

-

Sorbic acid

-

Peptide coupling reagents (e.g., HATU, DIPEA)

-

Appropriate solvents (THF, DCM, DMF) and purification materials (silica gel, etc.)

Procedure:

-

Acylation of the Succinimide Core:

-

Dissolve (S)-2-methyl-N-benzyloxysuccinimide in anhydrous THF and cool to -78 °C.

-

Add LiHMDS dropwise and stir for 30 minutes.

-

Add a solution of Boc-Val-NCA in THF and stir for 1 hour at -78 °C.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Purify the product by column chromatography.

-

-

Deprotection and Coupling with β-Phenylalanine:

-

Treat the acylated succinimide with TFA in DCM to remove the Boc protecting group.

-

Neutralize the resulting amine salt with a non-nucleophilic base.

-

In a separate flask, activate sorbic acid with a peptide coupling reagent (e.g., HATU) in the presence of DIPEA.

-

Add the deprotected amine and (R)-β-phenylalanine methyl ester hydrochloride to the activated sorbic acid solution.

-

Stir the reaction at room temperature overnight.

-

Purify the resulting dipeptide by column chromatography.

-

-

Final Assembly and Deprotection:

-

Couple the dipeptide with the valine-succinimide fragment using standard peptide coupling conditions.

-

Remove the N-benzyloxy group by hydrogenolysis (e.g., H2, Pd/C) to yield this compound.

-

Purify the final product by preparative HPLC.

-

Characterization: The final product should be characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[9][10]

Derivatization of the this compound Scaffold

The fatty acid tail of this compound is a common site for derivatization to explore structure-activity relationships.[7][11] A general protocol for the synthesis of analogs with modified fatty acid chains is described below.

Materials:

-